molecular formula C12H19O3PS2 B1672540 Fenthion-ethyl CAS No. 1716-09-2

Fenthion-ethyl

Cat. No. B1672540
CAS RN: 1716-09-2
M. Wt: 306.4 g/mol
InChI Key: WGWJBWHBOKETRC-UHFFFAOYSA-N
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Description

Fenthion-ethyl is an organothiophosphate insecticide used for controlling sucking and chewing pests . It has a low water solubility but is generally highly soluble in organic solvents . It is volatile and is not expected to leach to groundwater .


Synthesis Analysis

A simultaneous analytical method for the organophosphorus insecticide fenthion and its five metabolites was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .


Molecular Structure Analysis

The molecular formula of Fenthion-ethyl is C12H19O3PS2 . The molecular weight is 306.4 g/mol .


Chemical Reactions Analysis

The target compounds of Fenthion-ethyl were analyzed using positive electrospray ionization in the multiple reaction monitoring mode . For the best sensitivity in regard to the detector response, water and methanol containing formic acid (0.1%) were selected as the mobile phase .


Physical And Chemical Properties Analysis

Fenthion-ethyl is a colorless to yellow liquid with a specific gravity of 1.25 . It has a fairly low vapor pressure, is slightly soluble in water, and is very soluble in various organic solvents .

Scientific Research Applications

Photocatalytic Degradation in Aqueous Solutions

A study by Sakkas et al. (2002) explored the photocatalytic degradation of Fenthion and Ethyl Parathion in aqueous titanium dioxide suspensions under simulated solar irradiation. They utilized solid-phase microextraction (SPME) and gas chromatography with flame thermionic detection for monitoring the degradation kinetics, which followed a pseudo-first-order reaction. The degradation was found to be rapid, with half-lives varying between 1.0 and 12.2 minutes, indicating the potential of photocatalytic processes for the removal of such organophosphorus insecticides from water sources Sakkas et al., 2002.

Detection in Environmental Samples

Another significant application is the development of sensitive and rapid detection methods for Fenthion-ethyl and other organophosphorus pesticides. Galeano-Díaz et al. (2000) demonstrated the use of liquid chromatography with electrochemical detection for determining Fenthion-ethyl among other pesticides in river water samples, highlighting the method's high recovery efficiencies and low detection limits. This approach provides a valuable tool for environmental monitoring and ensuring water safety Galeano-Díaz et al., 2000.

Environmental Persistence and Toxicity Studies

Research by Deweese et al. (1983) assessed the effects of aerial application of Fenthion, a cholinesterase-inhibiting insecticide, on birds. They found significant bird mortality and population declines in treated areas, pointing to the ecological risks associated with Fenthion-ethyl use in mosquito control. This study underscores the importance of evaluating the environmental and wildlife impacts of pesticide applications Deweese et al., 1983.

Advanced Extraction and Quantification Techniques

The development of molecularly imprinted polymer (MIP) cartridges for the simple and rapid analysis of Fenthion in olive oil by Bakas et al. (2014) represents an advancement in food safety analysis. This technique, which utilizes molecular modeling and screening, offers high selectivity and recovery rates, contributing to more effective monitoring of pesticide residues in food products Bakas et al., 2014.

Safety And Hazards

Fenthion-ethyl is harmful if inhaled and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is also highly toxic to birds and honeybees and has a high to moderate toxicity to most aquatic species and earthworms .

Future Directions

The persistence of Fenthion-ethyl in soil and water systems depends on local conditions . As it is moderately toxic to mammals and highly toxic to birds and honeybees, there is a need for continued monitoring and regulation of its residue level to prevent adverse effects on human health and the environment .

properties

IUPAC Name

diethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3PS2/c1-5-13-16(17,14-6-2)15-11-7-8-12(18-4)10(3)9-11/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWJBWHBOKETRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057997
Record name Fenthion-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenthion-ethyl

CAS RN

1716-09-2
Record name Fenthion-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1716-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenthion-ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl O-[3-methyl-4-(methylthio)phenyl] thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTHION-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFB5911115
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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